molecular formula C9H7F3O3S B13560314 2,2,2-Trifluoro-1-(4-methylsulfonylphenyl)ethanone CAS No. 620986-50-7

2,2,2-Trifluoro-1-(4-methylsulfonylphenyl)ethanone

Cat. No.: B13560314
CAS No.: 620986-50-7
M. Wt: 252.21 g/mol
InChI Key: ZSOFAYWPBVQQFQ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-methylsulfonylphenyl)ethanone is a chemical compound with the molecular formula C9H7F3O3S It is known for its unique structural features, including the presence of trifluoromethyl and methylsulfonyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-methylsulfonylphenyl)ethanone typically involves the reaction of 4-methylsulfonylphenylboronic acid with 2,2,2-trifluoroacetophenone under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-methylsulfonylphenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-1-(4-methylsulfonylphenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-methylsulfonylphenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylsulfonyl group can interact with enzyme active sites, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(4-methylsulfonylphenyl)ethanone is unique due to the presence of both trifluoromethyl and methylsulfonyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications .

Properties

CAS No.

620986-50-7

Molecular Formula

C9H7F3O3S

Molecular Weight

252.21 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-methylsulfonylphenyl)ethanone

InChI

InChI=1S/C9H7F3O3S/c1-16(14,15)7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5H,1H3

InChI Key

ZSOFAYWPBVQQFQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F

Origin of Product

United States

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